

Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CBP-1018

Cat. No.: B15605191

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Introduction

CBP-1018 is an innovative bi-ligand-drug conjugate engineered for targeted cancer therapy. It is designed to simultaneously engage two distinct cell surface receptors: Prostate-Specific Membrane Antigen (PSMA), also known as Folate Hydrolase 1 (FOLH1), and Folate Receptor alpha (FR α).^{[1][2][3]} Both PSMA and FR α are overexpressed in a variety of solid tumors, including prostate, ovarian, lung, and renal cancers, making them attractive targets for therapeutic intervention.^{[1][3]}

The unique architecture of **CBP-1018** features two distinct targeting moieties, enabling a synergistic binding effect that enhances its avidity and specificity for tumor cells co-expressing both PSMA and FR α .^[1] This dual-targeting mechanism is designed to improve tumor cell recognition and internalization compared to mono-specific agents. Covalently linked to this bi-ligand system is the potent cytotoxic agent Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent.^[1] Upon binding to its target receptors, **CBP-1018** is internalized by the cancer cell, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.

Flow cytometry is a powerful and quantitative method to assess the binding characteristics of therapeutic molecules like **CBP-1018** to the surface of cancer cells. This application note provides a detailed protocol for the analysis of **CBP-1018** binding to cancer cell lines with varying expression levels of PSMA and FR α using flow cytometry.

Principle of the Assay

This protocol describes a direct binding assay where cancer cells are incubated with fluorescently labeled **CBP-1018**. The amount of cell-bound **CBP-1018** is then quantified by measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. By using cell lines with well-characterized high and low expression of PSMA and FR α , the specificity and avidity of **CBP-1018** binding can be determined.

Data Presentation

The following tables provide a framework for presenting quantitative data obtained from flow cytometry analysis of **CBP-1018** binding.

Table 1: Cancer Cell Line Panel for **CBP-1018** Binding Analysis

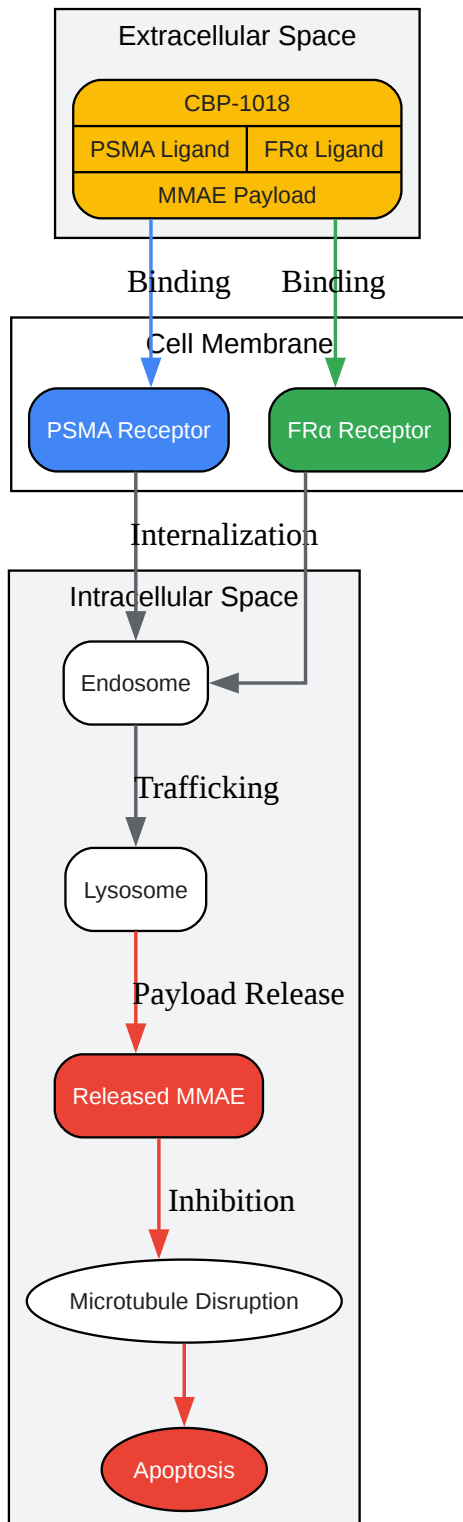
Cell Line	Cancer Type	PSMA (FOLH1) Expression	FR α (FOLR1) Expression	Recommended Use
LNCaP	Prostate Carcinoma	High	Low / Negative	PSMA Positive Control
PC-3	Prostate Carcinoma	Low / Negative	Low / Negative	PSMA Negative Control
IGROV1	Ovarian Carcinoma	Low / Negative	High	FR α Positive Control
SKOV-3	Ovarian Carcinoma	Low / Negative	High	FR α Positive Control
MDA-MB-231	Breast Cancer	Moderate	Low / Negative	Potential Dual-Target Model

Table 2: Representative Quantitative Data for **CBP-1018** Binding

Cell Line	CBP-1018 Concentration (nM)	Mean Fluorescence Intensity (MFI)	Percent Positive Cells (%)
LNCaP	0	10	1
1	150	45	
10	800	90	
100	2500	98	
PC-3	0	12	1
1	15	2	
10	25	5	
100	40	8	
IGROV1	0	15	2
1	200	55	
10	1200	95	
100	3500	99	

Signaling Pathway and Experimental Workflow Visualization

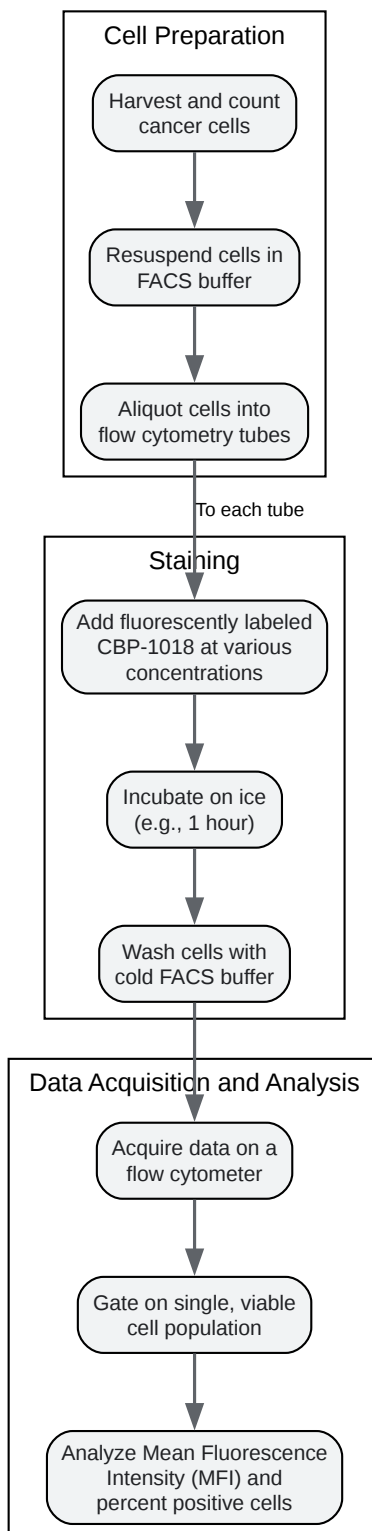
CBP-1018 Dual-Targeting and Payload Delivery



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Caption: **CBP-1018** mechanism of action.

Flow Cytometry Workflow for CBP-1018 Binding Analysis



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Caption: Experimental workflow for flow cytometry.

Experimental Protocols

Materials and Reagents

- Cell Lines:
 - LNCaP (ATCC® CRL-1740™) - PSMA positive
 - PC-3 (ATCC® CRL-1435™) - PSMA negative
 - IGROV1 (ATCC® CRL-1572™) - FR α positive
 - SKOV-3 (ATCC® HTB-77™) - FR α positive
- **CBP-1018**: Fluorescently labeled (e.g., with Alexa Fluor™ 488 or similar)
- Cell Culture Media: RPMI-1640, McCoy's 5A, F-12K Medium (as appropriate for each cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- Trypsin-EDTA Solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- FACS Buffer: PBS containing 2% FBS and 0.1% sodium azide
- Viability Dye: Propidium Iodide (PI) or a fixable viability dye
- Flow Cytometry Tubes
- Flow Cytometer

Cell Culture

- Culture the selected cancer cell lines according to standard protocols in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells regularly to maintain them in the logarithmic growth phase.

Experimental Procedure

- Cell Preparation: a. Harvest cells using Trypsin-EDTA when they reach 70-80% confluency. b. Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube. c. Centrifuge at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with cold PBS. e. Resuspend the cells in cold FACS buffer. f. Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in cold FACS buffer.
- Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube. b. Prepare serial dilutions of fluorescently labeled **CBP-1018** in cold FACS buffer. A suggested concentration range is 0.1 nM to 100 nM. Include an unstained control (FACS buffer only). c. Add 100 µL of the diluted **CBP-1018** to the respective tubes. d. Gently vortex and incubate the tubes on ice for 1 hour, protected from light. e. After incubation, wash the cells twice by adding 2 mL of cold FACS buffer to each tube, followed by centrifugation at 300 x g for 5 minutes at 4°C. f. Decant the supernatant carefully after each wash.
- Viability Staining (Optional but Recommended): a. Resuspend the cell pellet in 100 µL of cold FACS buffer. b. If using a non-fixable viability dye like Propidium Iodide (PI), add it to the cells just before analysis according to the manufacturer's instructions.
- Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of cold FACS buffer. b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample. c. Use appropriate laser and filter settings for the fluorophore conjugated to **CBP-1018** and the viability dye.

Data Analysis

- Gating Strategy: a. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. b. Use a subsequent plot (e.g., FSC-A vs. FSC-H) to gate on single cells (singlets) to exclude doublets. c. If a viability dye is used, gate on the viable cell population.

- Quantification: a. For the gated, single, viable cell population, create a histogram of the fluorescence intensity for the **CBP-1018** channel. b. Determine the Mean Fluorescence Intensity (MFI) for each sample. c. Set a gate for positive staining based on the unstained or isotype control and determine the percentage of positive cells for each **CBP-1018** concentration. d. Plot the MFI or percentage of positive cells against the **CBP-1018** concentration to generate binding curves.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence in unstained control	Autofluorescence of cells	Use a fluorescence channel with less cellular autofluorescence (e.g., red or far-red). Ensure proper compensation settings.
No or weak signal in positive control cells	Insufficient CBP-1018 concentration	Increase the concentration range of CBP-1018.
Low receptor expression	Confirm receptor expression using a validated antibody.	
Short incubation time	Increase the incubation time (e.g., to 2 hours).	
High signal in negative control cells	Non-specific binding	Increase the number of wash steps. Include a blocking step with an appropriate serum before adding CBP-1018.
Aggregated CBP-1018	Centrifuge the CBP-1018 solution before use.	
High variability between replicates	Inconsistent cell numbers	Ensure accurate cell counting and pipetting.
Cell clumping	Ensure a single-cell suspension before staining.	

Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of **CBP-1018** binding to cancer cells. By utilizing a panel of cell lines with defined PSMA and FR α expression, researchers can effectively characterize the binding properties of this novel bi-ligand-drug conjugate. The quantitative data obtained from this assay are crucial for understanding the specificity and avidity of **CBP-1018**, which are key determinants of its therapeutic potential. This protocol can be adapted for the analysis of other cell-surface binding molecules in drug development and cancer research.

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References

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- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15605191/docs#application-note-flow-cytometry-analysis-of-cbp-1018-binding-to-cancer-cells\]](https://www.benchchem.com/product/b15605191/docs#application-note-flow-cytometry-analysis-of-cbp-1018-binding-to-cancer-cells)

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